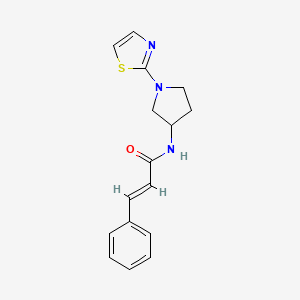

N-(1-(噻唑-2-基)吡咯烷-3-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Thiazole-based compounds like “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide” are synthesized through a series of reactions involving condensation and heterocyclization . The synthetic approach involves condensation of 5-acetylthiazole with 2-formyl thiophene followed by heterocyclization of the produced chalcone with hydrazine and thiosemicarbazide under different conditions .Molecular Structure Analysis

The molecular structure of “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide” is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom.Chemical Reactions Analysis

Thiazole ring, a key component of “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide”, is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis

The thiazole ring, a component of “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学研究应用

- 噻唑衍生物因其抗氧化潜力而受到研究。 这些化合物可以清除自由基并保护细胞免受氧化损伤,使其在健康和疾病预防方面具有重要意义 .

- 一些噻唑衍生物表现出镇痛和抗炎作用。 研究人员探索了它们在管理疼痛和炎症方面的用途 .

- 噻唑已显示出抗菌和抗真菌特性。 像磺胺噻唑和阿巴芬净这样的化合物属于此类,在对抗感染方面显示出前景 .

- 某些噻唑衍生物表现出抗病毒作用。 这些化合物可能在抑制病毒复制或进入宿主细胞中发挥作用 .

- 噻唑因其神经保护特性而受到研究。 它们调节神经递质系统和保护神经元的的能力使其在神经退行性疾病研究中具有重要意义 .

- 噻唑衍生物已显示出作为抗肿瘤剂的前景。 研究人员合成了对各种癌细胞系(包括前列腺癌)具有细胞毒作用的化合物 .

抗氧化特性

镇痛和抗炎活性

抗菌和抗真菌活性

抗病毒活性

神经保护潜力

抗肿瘤和细胞毒活性

这些应用突出了噻唑类化合物的多功能性及其在不同研究领域的潜在影响。需要进一步研究以探索它们的行动机制、安全性概况和临床应用。 如果您想了解任何特定领域的更详细信息,请随时提问

作用机制

Target of action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, and antineoplastic drugs . Similarly, pyrrolidine is a common scaffold in many drugs used for the treatment of human diseases .

Mode of action

Thiazole-containing compounds often work by interacting with biochemical pathways and enzymes or stimulating/blocking receptors in biological systems . Pyrrolidine-containing compounds also have diverse modes of action, depending on their specific structure and target .

Biochemical pathways

Without specific information on “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide”, it’s hard to say which biochemical pathways it affects. Thiazole and pyrrolidine derivatives have been found to impact a wide range of biochemical pathways .

Pharmacokinetics

The physicochemical properties of thiazole and pyrrolidine rings can influence the pharmacokinetics of compounds that contain them .

Result of action

Thiazole and pyrrolidine derivatives have been found to have a wide range of biological activities, including antimicrobial, antiviral, and antineoplastic effects .

Action environment

The structure and properties of thiazole and pyrrolidine rings can influence how compounds that contain them interact with their environment .

未来方向

Thiazole-based compounds like “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cinnamamide” have shown potential in various fields of medicinal chemistry due to their wide range of applications in drug design and discovery . Future research may focus on the development of novel thiazole-based compounds with fewer side effects and increased effectiveness .

生化分析

Biochemical Properties

Thiazole-based compounds have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

(E)-3-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-15(7-6-13-4-2-1-3-5-13)18-14-8-10-19(12-14)16-17-9-11-21-16/h1-7,9,11,14H,8,10,12H2,(H,18,20)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITONXOCSZWULT-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C=CC2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![(1R,3S)-3-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2357896.png)